molecular formula C14H19ClN4O2 B12230190 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12230190
M. Wt: 310.78 g/mol
InChI Key: PVKQMNRGJGGMRN-UHFFFAOYSA-N
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Description

4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common method involves the reaction of 5-chloropyrimidine with piperidine under controlled conditions to form the intermediate 1-(5-chloropyrimidin-2-yl)piperidine. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C14H19ClN4O2

Molecular Weight

310.78 g/mol

IUPAC Name

[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H19ClN4O2/c15-12-8-16-14(17-9-12)19-3-1-2-11(10-19)13(20)18-4-6-21-7-5-18/h8-9,11H,1-7,10H2

InChI Key

PVKQMNRGJGGMRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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